2-(3-Bromo-2-methylpropyl)-5-chlorothiophene

Orthogonal Reactivity Multi-step Synthesis Protecting-Group-Free Chemistry

2-(3-Bromo-2-methylpropyl)-5-chlorothiophene (CAS 1468640-62-1, C8H10BrClS) is a difunctionalized thiophene derivative bearing a 5-chloro substituent on the heteroaromatic ring and a 3-bromo-2-methylpropyl side chain at the 2-position. The presence of both bromine and chlorine atoms, located in distinct molecular environments (aliphatic side chain vs.

Molecular Formula C8H10BrClS
Molecular Weight 253.59 g/mol
Cat. No. B13156777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromo-2-methylpropyl)-5-chlorothiophene
Molecular FormulaC8H10BrClS
Molecular Weight253.59 g/mol
Structural Identifiers
SMILESCC(CC1=CC=C(S1)Cl)CBr
InChIInChI=1S/C8H10BrClS/c1-6(5-9)4-7-2-3-8(10)11-7/h2-3,6H,4-5H2,1H3
InChIKeyZIFYQFLYUPDCEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Bromo-2-methylpropyl)-5-chlorothiophene: A Specialized Halogenated Thiophene Building Block for Regioselective Synthesis and Fine Chemical R&D


2-(3-Bromo-2-methylpropyl)-5-chlorothiophene (CAS 1468640-62-1, C8H10BrClS) is a difunctionalized thiophene derivative bearing a 5-chloro substituent on the heteroaromatic ring and a 3-bromo-2-methylpropyl side chain at the 2-position . The presence of both bromine and chlorine atoms, located in distinct molecular environments (aliphatic side chain vs. aromatic ring), imparts orthogonal reactivity that is strategically valuable for multi-step synthetic sequences . This compound serves as a versatile intermediate in medicinal chemistry and materials science, where its specific substitution pattern can enable regioselective functionalization not readily achievable with simpler or symmetrically substituted thiophene analogs.

The Functional Group Orthogonality of 2-(3-Bromo-2-methylpropyl)-5-chlorothiophene: Why 2-Bromo-5-(3-chloro-2-methylpropyl)thiophene and Other Isomers Are Not Interchangeable in Multi-Step Syntheses


In contrast to its closest analogs, such as 2-Bromo-5-(3-chloro-2-methylpropyl)thiophene, the target compound places the more labile bromine atom on an aliphatic side chain rather than directly on the thiophene core . This structural feature is critical for controlling reaction sequences: the aliphatic C–Br bond undergoes nucleophilic substitution under mild conditions (e.g., SN2 reactions with amines or thiols), leaving the aromatic C–Cl bond intact for subsequent, more demanding cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) [1]. This orthogonal reactivity profile minimizes the need for protecting group manipulations and improves synthetic efficiency. Simply substituting a positional isomer with a thiophene-bound bromine would invert this reactivity hierarchy, potentially leading to competitive side reactions, lower overall yields, or complete failure of the intended synthetic route [1].

Comparative Evidence for 2-(3-Bromo-2-methylpropyl)-5-chlorothiophene: Orthogonal Reactivity, Regioselective Functionalization, and Synthetic Efficiency


Orthogonal Reactivity Profile: Aliphatic SN2 vs. Aromatic Cross-Coupling for 2-(3-Bromo-2-methylpropyl)-5-chlorothiophene

The target compound, 2-(3-Bromo-2-methylpropyl)-5-chlorothiophene, provides orthogonal reactivity due to its aliphatic C–Br bond and aromatic C–Cl bond. In contrast, its positional isomer 2-Bromo-5-(3-chloro-2-methylpropyl)thiophene places the bromine on the thiophene ring, rendering it susceptible to Pd-catalyzed cross-coupling conditions that would normally be reserved for a later stage in the synthesis. This difference in reactivity hierarchy is a well-established class-level principle for halogenated thiophenes [1].

Orthogonal Reactivity Multi-step Synthesis Protecting-Group-Free Chemistry

C5 Regioselective Direct Arylation Enabled by Bromine Blocking Group Strategy

While the target compound is a 2-alkyl-5-chlorothiophene, related methodologies using a bromo-substituent as a blocking group at the C2-position of 3-substituted thiophenes allow for the regioselective introduction of aryl substituents at the C5-position via Pd-catalyzed direct arylation. With 1 mol% of a phosphine-free Pd catalyst, KOAc as the base, and DMA as the solvent, C5-(hetero)arylated thiophenes were synthesized in moderate to high yields without cleavage of the thienyl C–Br bond [1]. This class-level strategy highlights the value of a halogen atom on the thiophene core (in this case, the 5-chloro group) as a synthetic handle for late-stage diversification.

C–H Functionalization Regioselective Arylation Thiophene Functionalization

Comparative Physicochemical Properties: Purity and Molecular Weight Analysis

Vendor data indicates that 2-(3-Bromo-2-methylpropyl)-5-chlorothiophene is typically supplied with a purity of ≥95% . Its molecular formula is C8H10BrClS and its exact molecular weight is 253.59 g/mol, confirmed by InChI Key ZIFYQFLYUPDCEH-UHFFFAOYSA-N . Its positional isomer, 2-Bromo-5-(3-chloro-2-methylpropyl)thiophene, shares the same molecular formula and weight (C8H10BrClS, 253.59 g/mol) but has a distinct InChI Key (FJYKZYJXRCYILF-UHFFFAOYSA-N) .

Physicochemical Properties Quality Control Structural Confirmation

Synthetic Utility: 2-(3-Bromo-2-methylpropyl)-5-chlorothiophene as a Precursor to Non-Linear Optical (NLO) Chromophores

Thiophene derivatives are frequently employed as building blocks for donor-acceptor (D-A) chromophores in non-linear optical (NLO) materials research. While direct data for this specific compound is not available, a closely related analog, 1-(5-chlorothiophen-2-yl)-3-(aryl)prop-2-en-1-one, has been synthesized and its single-crystal NLO properties were investigated, demonstrating the utility of the 5-chlorothiophene scaffold in such applications [1]. The target compound provides both the 5-chlorothiophene acceptor moiety and a functionalized alkyl chain for donor group attachment, making it a logically relevant precursor for similar studies.

Non-Linear Optics Materials Chemistry Push-Pull Chromophores

Optimal Application Scenarios for 2-(3-Bromo-2-methylpropyl)-5-chlorothiophene in R&D and Process Chemistry


Multi-Step Synthesis of Complex Drug Candidates Requiring Orthogonal Functionalization

The compound is ideally suited for the sequential derivatization of a thiophene core. In a first step, the aliphatic bromine can be displaced with a nucleophile (e.g., an amine or alkoxide) to introduce a desired functional group [1]. Subsequently, the 5-chloro substituent can participate in a Pd-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) to install a (hetero)aryl group, enabling the construction of diverse, drug-like molecules. This orthogonal reactivity profile, inferred from class-level behavior, directly addresses the need for efficient, protecting-group-free synthetic routes in medicinal chemistry [2].

Synthesis of Regioselectively Functionalized Thiophene Libraries via C–H Activation

For laboratories engaged in C–H functionalization research, this compound can serve as a substrate for exploring directed or undirected C–H arylation at the remaining free positions on the thiophene ring. The presence of the 5-chloro group can influence the regioselectivity of these transformations, potentially leading to new substitution patterns not easily accessible via traditional cross-coupling. The strategy of using halogen substituents to control regioselectivity in Pd-catalyzed direct arylation is well-documented for thiophenes, making this compound a valuable entry point for methodology development [2].

Preparation of Non-Linear Optical (NLO) Chromophores and Conductive Polymers

The 5-chlorothiophene unit is a recognized electron-accepting moiety in the design of push-pull chromophores for NLO applications [1]. This compound's aliphatic handle provides a convenient attachment point for an electron-donating group (e.g., ferrocenyl, triarylamine), while the chloro group can be further elaborated to tune electronic properties. This makes it a direct precursor for the synthesis of novel materials being screened for electro-optic modulation or frequency doubling, as evidenced by the study of related chalcone derivatives [1].

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